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molecular formula C11H17NO4 B8319085 N-Boc-beta-alanine Propargyl Ester

N-Boc-beta-alanine Propargyl Ester

Cat. No. B8319085
M. Wt: 227.26 g/mol
InChI Key: QTKRBTCOOFMUDZ-UHFFFAOYSA-N
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Patent
US07727713B2

Procedure details

N-Boc-β-alanine (1.91 g, 10.1 mmol) and propargyl alcohol (0.675 g, 12 mmol) were dissolved in EtOAc (25 mL). Dicyclohexyl-carbodiimide (DCC, 2.06 g, 10 mmol) was added to the solution and after 16 h of stirring at room temperature, the reaction mixture was filtered and evaporated to dryness under vacuum. Crude product yield
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:14](O)[C:15]#[CH:16].C1(N=C=NC2CCCCC2)CCCCC1>CCOC(C)=O>[CH2:16]([O:12][C:11](=[O:13])[CH2:10][CH2:9][NH:8][C:1]([O:3][C:4]([CH3:6])([CH3:7])[CH3:5])=[O:2])[C:15]#[CH:14]

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCC(=O)O
Name
Quantity
0.675 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
Crude product yield

Outcomes

Product
Name
Type
Smiles
C(C#C)OC(CCNC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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